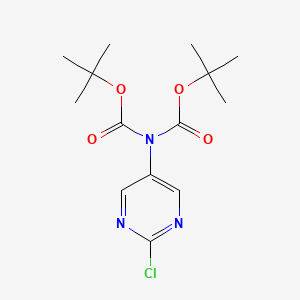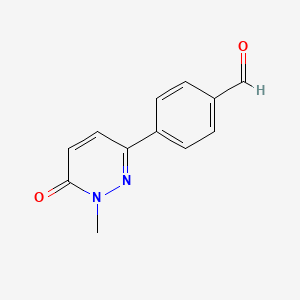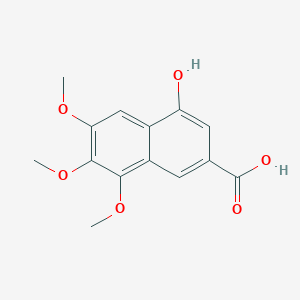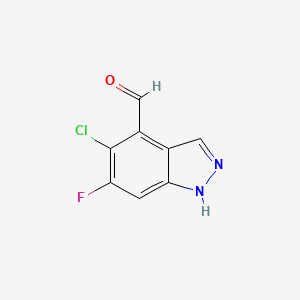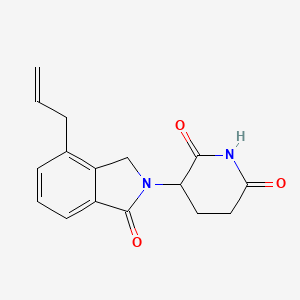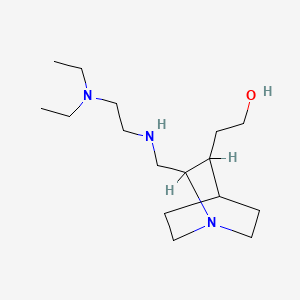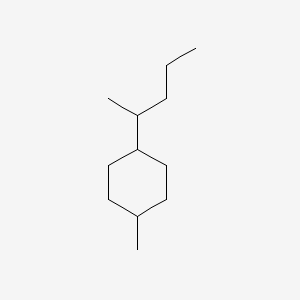
1-Methyl-4-(1-methylbutyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 and a molecular weight of 168.3190 g/mol . It is a derivative of cyclohexane, characterized by the presence of a methyl group and a 1-methylbutyl group attached to the cyclohexane ring. This compound is also known by its CAS Registry Number 54411-00-6 .
Métodos De Preparación
The synthesis of 1-Methyl-4-(1-methylbutyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-Methyl-4-(1-methylbutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce this compound to form more saturated hydrocarbons using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with Pd/C and H2 would produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1-Methyl-4-(1-methylbutyl)cyclohexane has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(1-methylbutyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or specific enzymes, altering their function. For example, it could inhibit enzyme activity by binding to the active site or modulate membrane fluidity, affecting cellular processes .
Comparación Con Compuestos Similares
1-Methyl-4-(1-methylbutyl)cyclohexane can be compared with other similar compounds such as:
1-Methyl-4-(1-methylethyl)cyclohexane: This compound has a similar structure but with a different alkyl group, leading to variations in physical and chemical properties.
1-Ethyl-4-methylcyclohexane: Another similar compound with an ethyl group instead of a 1-methylbutyl group, affecting its reactivity and applications.
Propiedades
Número CAS |
54411-00-6 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
1-methyl-4-pentan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24/c1-4-5-11(3)12-8-6-10(2)7-9-12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
HAYJDNGTQSBRDR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1CCC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


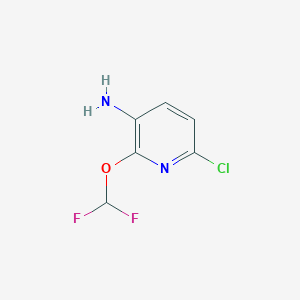
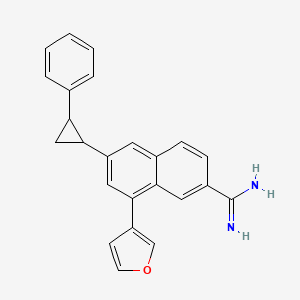
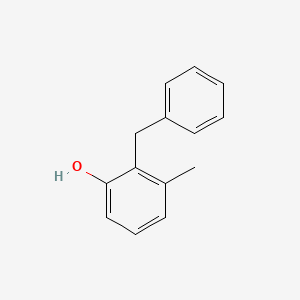
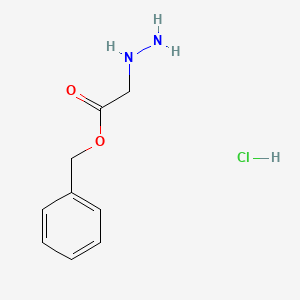
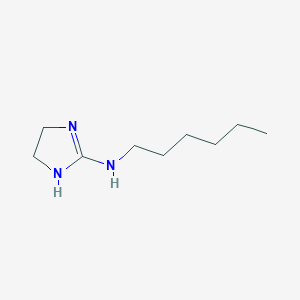
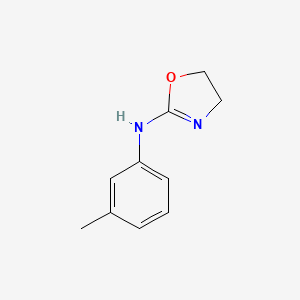
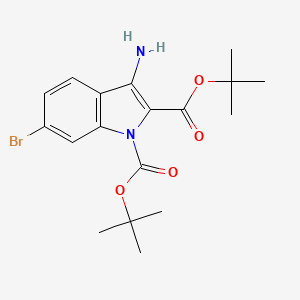
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
